N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide
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Overview
Description
- This compound belongs to the class of 1,3,4-oxadiazoles , which exhibit diverse pharmacological activities.
- Tuberculosis (TB) remains a global health challenge, necessitating the search for potent drugs to control Mycobacterium tuberculosis growth while minimizing side effects and drug resistance .
Preparation Methods
- The synthetic route for this compound involves the construction of the 1,3,4-oxadiazole ring system.
- Industrial production methods may vary, but the key steps include cyclization and amide formation.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation might involve peracids, while reduction could use hydrazine derivatives.
Major Products: These reactions yield derivatives with modified functional groups or substituents.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: Assessing its antimicrobial properties, including potential as an antitubercular agent.
Industry: Evaluating its use in materials science or as a starting material for drug development.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets.
- Further studies are needed to elucidate the precise pathways involved in inhibiting M. tuberculosis growth.
Comparison with Similar Compounds
Similarity: Compare it with other 1,3,4-oxadiazoles in terms of structure, reactivity, and biological activity.
Uniqueness: Highlight any distinctive features or advantages of this compound.
Similar Compounds: Explore related molecules, such as nitrofuranyl derivatives .
Remember that ongoing research may reveal additional insights into this compound’s properties and applications
Properties
Molecular Formula |
C20H17ClN4O3S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H17ClN4O3S/c1-28-16-8-2-12(3-9-16)18(27)22-20-24-23-19(29-20)13-10-17(26)25(11-13)15-6-4-14(21)5-7-15/h2-9,13H,10-11H2,1H3,(H,22,24,27) |
InChI Key |
FIDUFXDWFRWTRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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